N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine
Description
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H9BrN2S/c11-9-3-5-14-10(9)7-13-8-2-1-4-12-6-8/h1-6,13H,7H2 |
InChI Key |
SRVKVDRJCFKXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Analytical and Research Data
Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR typically shows characteristic signals for the thiophene protons, the methylene bridge (singlet or doublet), and the pyridin-3-amine aromatic protons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
- High-Performance Liquid Chromatography (HPLC): Used to confirm purity, typically >95% after purification.
Pharmacokinetic and Activity Data (Related Analogues)
Although direct pharmacological data on this compound is limited, structurally related compounds have been evaluated for activity on muscarinic acetylcholine receptors, showing that sulfur-nitrogen interactions in the heterocyclic core influence biological activity.
Example Data Table from Analogous Synthesis
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Reaction temperature | 25 | °C | Room temperature during reductive amination |
| Reaction time | 12-24 | h | Duration for imine formation and reduction |
| Yield | 65-80 | % | Isolated yield after purification |
| Purity | >95 | % | HPLC purity of final compound |
| Molecular weight | ~282 | g/mol | Calculated for C10H9BrN2S |
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridin-3-amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Substituents
Positional Isomers of Bromothiophene
- N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine (CAS 1532893-17-6) :
Substituted Pyridine Derivatives
- N-(p-Tolyl)pyridin-3-amine (4m) :
- 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (17) :
Thiophene-Based Schiff Bases
Physicochemical Properties
Table 1 summarizes key data for N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine and analogs:
Electronic and Conformational Effects
- Planarity and Conjugation : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits near-planar conformation due to π-conjugation across the amide bridge, enhancing stability . Similar effects may arise in the target compound’s pyridine-thiophene system.
Biological Activity
N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated thiophene ring linked to a pyridine moiety through a methylamine group. The molecular formula is CHBrN, with a molecular weight of approximately 253.11 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions due to its larger size and polarizability compared to other halogens .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for treating infections .
- Anticancer Properties : There is ongoing investigation into the anticancer potential of this compound. Its structural features may enhance its binding affinity to cancer-related targets .
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activities, which could be relevant for conditions characterized by chronic inflammation .
Case Study 1: Synthesis and Characterization
A study reported the synthesis of related compounds through reactions involving 4-methylpyridin derivatives and 3-bromothiophene derivatives. The resulting Schiff bases demonstrated varying yields and were characterized by NMR spectroscopy, confirming their structures .
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|
| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | 79 | 60 | δ 8.60 (1H-NMR) |
| (E)-1-(5-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | 75 | 60 | δ 8.62 (1H-NMR) |
Case Study 2: Antiviral Activity
Another study highlighted the antiviral activities of related compounds against tobacco mosaic virus (TMV). The synthesized derivatives exhibited higher efficacy compared to standard antiviral agents, showcasing their potential as therapeutic agents in virology .
Q & A
Q. What are the common synthetic routes for N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine, and how can its purity be optimized?
The synthesis of this compound likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions due to the bromothiophene moiety. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) with copper iodide in acetonitrile are effective for introducing bromophenyl groups into amine scaffolds . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or dehalogenated derivatives. Purity can be confirmed using HPLC or GC-MS, with optimization focusing on reaction temperature, stoichiometry, and catalyst loading .
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include the pyridine aromatic protons (δ 7.5–8.5 ppm), methylene bridge (δ 4.0–4.5 ppm), and thiophene protons (δ 6.5–7.0 ppm). The bromine atom induces deshielding in adjacent protons .
- X-ray crystallography : Software like SHELXL can resolve bond lengths and angles, confirming the connectivity of the bromothiophene, methylene, and pyridine groups. For example, C-Br bond lengths typically range from 1.85–1.90 Å, while C-N bonds in pyridine are ~1.34 Å .
Q. What preliminary biological assays are suitable for evaluating the compound’s activity?
In vitro assays such as enzyme inhibition (e.g., kinase or protease assays) or cell viability tests (MTT assays) using cancer cell lines are common. The bromothiophene group may enhance lipophilicity, improving membrane permeability. Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells should be established .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. The bromine atom’s electron-withdrawing effect reduces electron density on the thiophene ring, influencing nucleophilic attack sites. Exact exchange functionals (e.g., Becke’s hybrid method) improve accuracy for thermochemical properties like bond dissociation energies . Correlation-energy functionals (e.g., Colle-Salvetti) further refine non-covalent interaction energies, critical for studying ligand-protein binding .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
- Comparative crystallography : Analyze analogs (e.g., 3-chlorophenyl or trifluoromethyl derivatives) to identify conserved binding motifs.
- Free-Wilson vs. Hansch analysis : Decipher whether activity stems from substituent bulk (e.g., bromine) or electronic effects.
- MD simulations : Track dynamic interactions (e.g., hydrogen bonding with kinase ATP pockets) over time .
Q. How can mechanistic studies elucidate the role of the bromothiophene group in catalytic or biological pathways?
- Isotopic labeling : Use ¹⁸O or deuterium to trace metabolic or degradation pathways.
- Kinetic isotope effects (KIE) : Determine rate-limiting steps in reactions involving C-Br bond cleavage.
- Electrophilic aromatic substitution (EAS) : Probe regioselectivity in further functionalization (e.g., Suzuki coupling) .
Methodological Considerations
Q. What computational tools are recommended for modeling intermolecular interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) to predict binding poses.
- QM/MM simulations : Combine DFT for ligand active sites with molecular mechanics for protein environments.
- ADMET prediction (SwissADME) : Estimate pharmacokinetic properties like logP and bioavailability .
Q. How should researchers address discrepancies in crystallographic data for structurally similar compounds?
Q. What experimental controls are critical when assessing biological activity to avoid false positives?
- Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to confirm target specificity.
- Solvent controls : Rule out DMSO or ethanol effects on cell viability.
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
